molecular formula C20H17N5O2 B12141863 (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-benzylcarboxamide

Cat. No.: B12141863
M. Wt: 359.4 g/mol
InChI Key: MNBJUXRPFAIMNC-UHFFFAOYSA-N
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Description

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide typically involves multi-step reactions. One common approach includes the condensation of appropriate precursors followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure, is a key step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-benzylcarboxamide apart from similar compounds is its specific substitution pattern and the presence of the benzylcarboxamide group. This unique structure can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-benzyl-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H17N5O2/c1-24-17(21)14(19(26)22-12-13-7-3-2-4-8-13)11-15-18(24)23-16-9-5-6-10-25(16)20(15)27/h2-11,21H,12H2,1H3,(H,22,26)

InChI Key

MNBJUXRPFAIMNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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